molecular formula C8H9N5OS B244538 N-(2-ethyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide

N-(2-ethyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide

Cat. No.: B244538
M. Wt: 223.26 g/mol
InChI Key: ZYKKUUSFFJTRPG-UHFFFAOYSA-N
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Description

N-(2-ethyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in material and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-ethyl-2H-tetrazole. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

N-(2-ethyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is not well-documented. tetrazole derivatives are known to act as bioisosteres of carboxylic acids, which allows them to interact with biological targets such as enzymes and receptors. The tetrazole ring can stabilize electrostatic interactions, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-2H-tetrazol-5-yl)thiophene-2-carboxamide
  • N-(2-methyltetrazol-5-yl)thiophene-2-carboxamide

Uniqueness

N-(2-ethyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is unique due to the presence of the ethyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to its methyl-substituted counterparts .

Properties

Molecular Formula

C8H9N5OS

Molecular Weight

223.26 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C8H9N5OS/c1-2-13-11-8(10-12-13)9-7(14)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,9,11,14)

InChI Key

ZYKKUUSFFJTRPG-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=CS2

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=CS2

Origin of Product

United States

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